

physical and chemical characteristics of 3-(trifluoromethoxy)benzylamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(Trifluoromethoxy)benzylamine

Cat. No.: B1295503

[Get Quote](#)

A Comprehensive Technical Guide to 3-(Trifluoromethoxy)benzylamine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical and chemical characteristics of **3-(trifluoromethoxy)benzylamine**. The information is curated for professionals in research, scientific, and drug development fields, offering a consolidated resource for experimental design and application.

Core Physical and Chemical Properties

3-(Trifluoromethoxy)benzylamine is a substituted aromatic amine that is increasingly recognized for its utility as a building block in organic synthesis and medicinal chemistry. The presence of the trifluoromethoxy group at the meta-position of the benzylamine imparts unique electronic and steric properties to the molecule.

Physicochemical Data

The following table summarizes the key physical and chemical properties of **3-(trifluoromethoxy)benzylamine**.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₈ F ₃ NO	[1]
Molecular Weight	191.15 g/mol	---
CAS Number	93071-75-1	---
Appearance	Clear colorless to light yellow liquid	---
Melting Point	73-75 °C	---
Boiling Point (Predicted)	190.8 ± 35.0 °C	---
Density (Predicted)	1.275 ± 0.06 g/cm ³	---
Refractive Index	1.451-1.454	---
pKa (Predicted)	8.70 ± 0.10	---
InChI	InChI=1S/C8H8F3NO/c9-8(10,11)13-7-3-1-2-6(4-7)5-12/h1-4H,5,12H2	[1]
InChIKey	TUPUHSXMDIWJQT-UHFFFAOYSA-N	[1]
SMILES	C1=CC(=CC(=C1)OC(F)(F)F)CN	[1]

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is fundamental for the verification of the molecular structure and purity of **3-(trifluoromethoxy)benzylamine**.

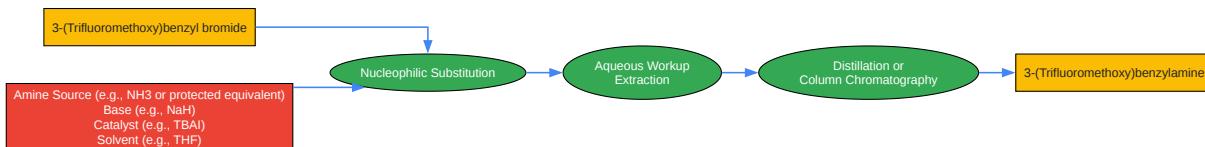
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR data are critical for confirming the identity and purity of the compound. Spectral data is available through various chemical suppliers and databases.[\[2\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. The spectrum of **3-(trifluoromethoxy)benzylamine** would exhibit characteristic peaks for the N-H stretches of the primary amine, C-H stretches of the aromatic ring, and strong C-F and C-O stretches associated with the trifluoromethoxy group.

Mass Spectrometry (MS)


Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum of **3-(trifluoromethoxy)benzylamine** is available and can be used for its identification.[3]

Experimental Protocols

Synthesis of **3-(Trifluoromethoxy)benzylamine**

A common synthetic route to prepare benzylamines is through the reaction of a corresponding benzyl halide with an amine source. While a specific, detailed protocol for **3-(trifluoromethoxy)benzylamine** is not readily available in the searched literature, a general procedure can be adapted from the synthesis of similar compounds. For instance, the synthesis of a related compound involved the reaction of 3-(trifluoromethyl)benzyl bromide with an amine in the presence of a base like sodium hydride and a catalyst such as tetra-n-butylammonium iodide (TBAI) in a solvent like tetrahydrofuran (THF).[4]

A plausible synthetic workflow is outlined in the diagram below.

[Click to download full resolution via product page](#)

A generalized workflow for the synthesis of **3-(trifluoromethoxy)benzylamine**.

Purification

Purification of benzylamines can often be achieved by distillation under reduced pressure.^[5] For non-volatile impurities, column chromatography on silica gel may be employed. The purity of the final product should be assessed by analytical techniques such as NMR and GC-MS.

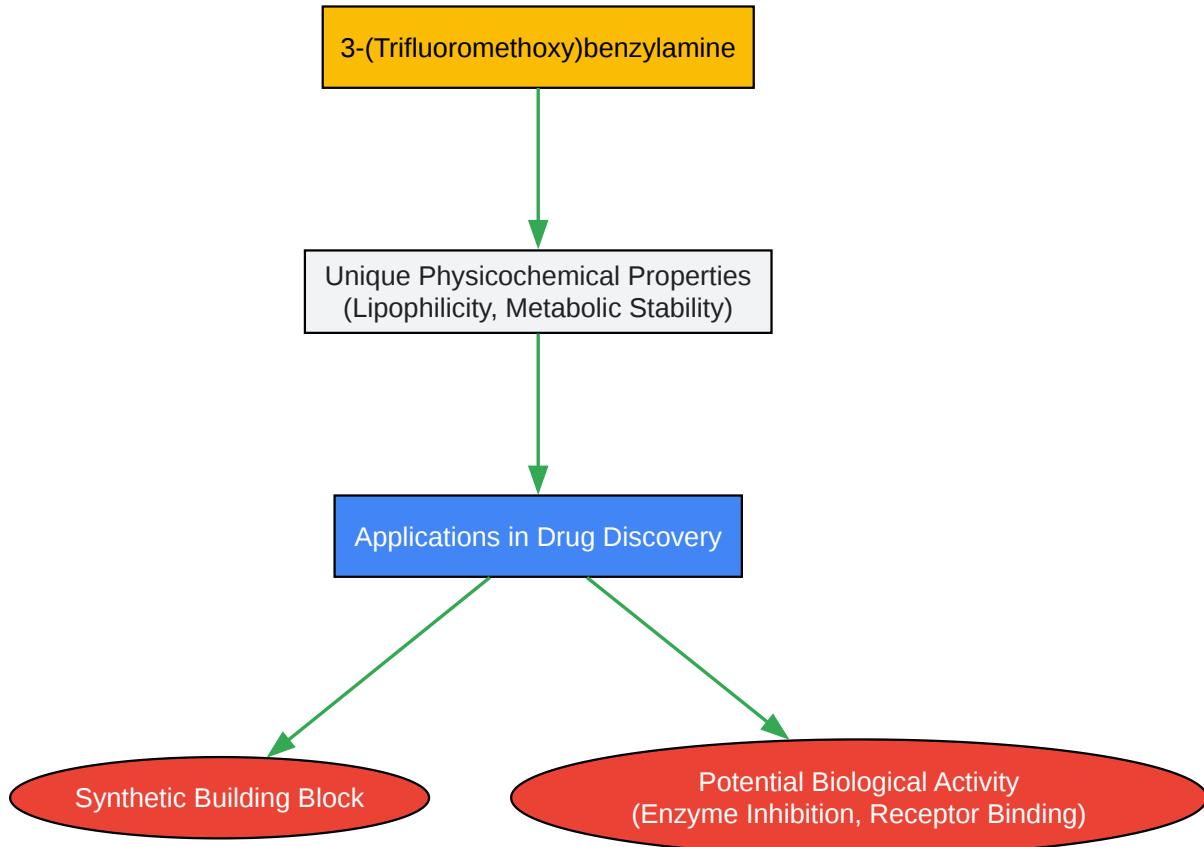
Reactivity and Applications in Drug Discovery

The chemical behavior of **3-(trifluoromethoxy)benzylamine** is primarily dictated by the basicity and nucleophilicity of the amino group, as well as the electronic effects of the trifluoromethoxy substituent on the aromatic ring.

Chemical Reactivity

The primary amine group can undergo a variety of chemical transformations, including:

- Acylation: Reaction with acyl chlorides or anhydrides to form amides.
- Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.
- Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form substituted amines.
- Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be converted to other functional groups.


The trifluoromethoxy group is a strong electron-withdrawing group, which can influence the reactivity of the aromatic ring in electrophilic aromatic substitution reactions, directing incoming electrophiles to the meta positions relative to itself.

Role in Drug Discovery and Medicinal Chemistry

The trifluoromethoxy group is a valuable substituent in drug design due to its ability to modulate key physicochemical properties. It can enhance metabolic stability by blocking sites of oxidation and increase lipophilicity, which can improve membrane permeability and bioavailability.^[6]

3-(Trifluoromethoxy)benzylamine serves as a versatile building block for the synthesis of more complex molecules with potential biological activity. It is being investigated for its role in

enzyme inhibition and receptor binding.^[7] Its structural features make it a compound of interest for the development of new therapeutic agents.^[7]

[Click to download full resolution via product page](#)

Logical relationship of properties and applications.

Safety and Handling

3-(Trifluoromethoxy)benzylamine is classified as a corrosive and hazardous substance. It is essential to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. Avoid contact with skin and eyes. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PubChemLite - 3-(trifluoromethoxy)benzylamine (C8H8F3NO) [pubchemlite.lcsb.uni.lu]
- 2. 3-(TRIFLUOROMETHOXY)BENZYLAMINE(93071-75-1) 1H NMR spectrum [chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. 3-(Trifluoromethyl)benzylamine synthesis - chemicalbook [chemicalbook.com]
- 5. reddit.com [reddit.com]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buy 3-Methoxy-5-(trifluoromethyl)benzylamine | 916420-96-7 [smolecule.com]
- To cite this document: BenchChem. [physical and chemical characteristics of 3-(trifluoromethoxy)benzylamine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1295503#physical-and-chemical-characteristics-of-3-trifluoromethoxy-benzylamine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com